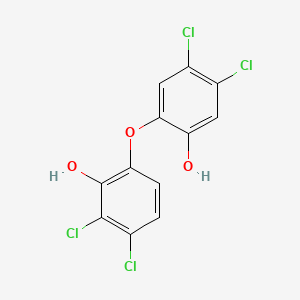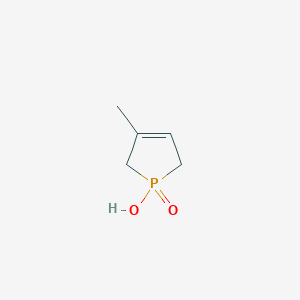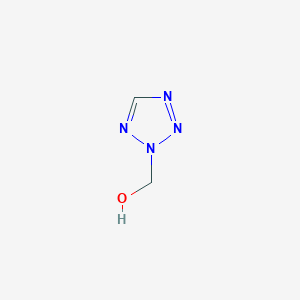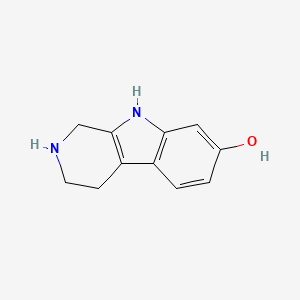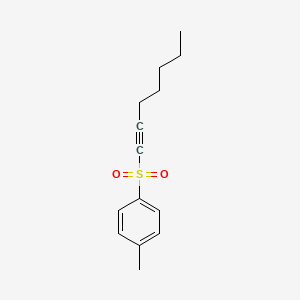![molecular formula C10H14 B14424714 Tricyclo[5.3.0.0(2.6)]deca-1(7)-ene CAS No. 82834-02-4](/img/structure/B14424714.png)
Tricyclo[5.3.0.0(2.6)]deca-1(7)-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tricyclo[5300(26)]deca-1(7)-ene is an organic compound with the molecular formula C₁₀H₁₄ It is a tricyclic hydrocarbon featuring a unique structure that includes three interconnected rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo[5.3.0.0(2.6)]deca-1(7)-ene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the tricyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized conditions to maximize yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Tricyclo[5.3.0.0(2.6)]deca-1(7)-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of saturated hydrocarbons.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Halogenation reactions may use reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce alkanes. Substitution reactions can result in halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Tricyclo[5.3.0.0(2.6)]deca-1(7)-ene has several scientific research applications:
Chemistry: It is used as a model compound to study reaction mechanisms and the behavior of tricyclic systems.
Biology: The compound’s derivatives are investigated for their potential biological activities.
Medicine: Research explores its potential as a precursor for pharmaceuticals.
Industry: It is used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Tricyclo[5.3.0.0(2.6)]deca-1(7)-ene exerts its effects involves its interaction with various molecular targets. The compound’s unique structure allows it to participate in specific chemical reactions, influencing pathways such as oxidation and reduction. These interactions are crucial for its applications in synthesis and research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tricyclo[5.2.1.0(2.6)]decane: Another tricyclic hydrocarbon with a slightly different ring structure.
Adamantane: A tricyclic compound known for its stability and use in pharmaceuticals.
Tricyclodecane: A hydrocarbon with similar applications in fuel and material science.
Uniqueness
Tricyclo[5.3.0.0(2.6)]deca-1(7)-ene is unique due to its specific ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for studying tricyclic systems and developing new materials and pharmaceuticals.
Eigenschaften
CAS-Nummer |
82834-02-4 |
|---|---|
Molekularformel |
C10H14 |
Molekulargewicht |
134.22 g/mol |
IUPAC-Name |
tricyclo[5.3.0.02,6]dec-1(7)-ene |
InChI |
InChI=1S/C10H14/c1-3-7-8(4-1)10-6-2-5-9(7)10/h7-8H,1-6H2 |
InChI-Schlüssel |
JZIWNLCIOSSFNE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C(C1)C3=C2CCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



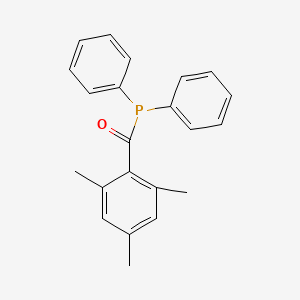
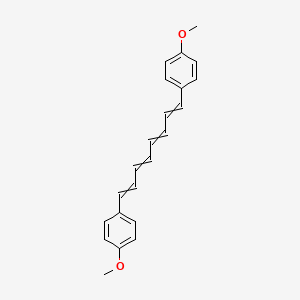
methanone](/img/structure/B14424648.png)
![[4-(2-Iodoethoxy)-3-methoxyphenyl]methanol](/img/structure/B14424663.png)

![3-Phenylpyrrolo[2,1-A]phthalazine](/img/structure/B14424665.png)
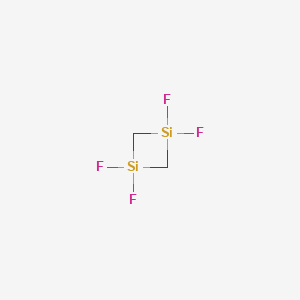
![4-{(E)-[4-(Octadecyloxy)phenyl]diazenyl}benzoic acid](/img/structure/B14424688.png)
